1-(Pentafluorophenyl)ethanol

Physicochemical properties Lipophilicity Solid-state behavior

1-(Pentafluorophenyl)ethanol (CAS 7583-08-6, also referenced as CAS 830-50-2), systematically named 1-(2,3,4,5,6-pentafluorophenyl)ethan-1-ol, is a chiral, fluorinated secondary alcohol characterized by a pentafluorophenyl ring attached to a stereogenic α-hydroxyethyl center. With a molecular formula of C8H5F5O and a molecular weight of approximately 212.12 g/mol, the compound exhibits key physicochemical parameters including a melting point of 32–34 °C (lit.) and a boiling point of 80–82 °C at 37 mmHg (lit.).

Molecular Formula C8H5F5O
Molecular Weight 212.12 g/mol
CAS No. 7583-08-6
Cat. No. B3429671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pentafluorophenyl)ethanol
CAS7583-08-6
Molecular FormulaC8H5F5O
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=C(C(=C1F)F)F)F)F)O
InChIInChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3
InChIKeyWYUNHWKTLDBPLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pentafluorophenyl)ethanol (CAS 7583-08-6): Procurement-Oriented Structural and Physicochemical Baseline


1-(Pentafluorophenyl)ethanol (CAS 7583-08-6, also referenced as CAS 830-50-2), systematically named 1-(2,3,4,5,6-pentafluorophenyl)ethan-1-ol, is a chiral, fluorinated secondary alcohol characterized by a pentafluorophenyl ring attached to a stereogenic α-hydroxyethyl center [1]. With a molecular formula of C8H5F5O and a molecular weight of approximately 212.12 g/mol, the compound exhibits key physicochemical parameters including a melting point of 32–34 °C (lit.) and a boiling point of 80–82 °C at 37 mmHg (lit.) . Its perfluorinated aromatic ring imparts pronounced electron-withdrawing properties and a calculated LogP of ~2.44, distinguishing it from non-fluorinated or partially fluorinated analogs [2].

Why Generic Substitution Fails: The Distinctive Structural and Electronic Profile of 1-(Pentafluorophenyl)ethanol


Generic substitution of 1-(pentafluorophenyl)ethanol with other fluorinated or non-fluorinated aryl alcohols is generally invalid due to the unique electronic and steric consequences of five contiguous fluorine atoms on the phenyl ring. This perfluorination dramatically enhances the electron-withdrawing character and lipophilicity relative to compounds like 1-phenylethanol or 2,2,2-trifluoro-1-phenylethanol [1]. Crucially, the pentafluorophenyl group engages in specific, quantifiable non-covalent interactions—notably oxygen atom⋯π (O⋯π) contacts and π–π stacking—that are absent or fundamentally different in partially fluorinated or non-fluorinated counterparts, directly impacting crystal packing, molecular recognition, and chromatographic behavior [2]. Furthermore, the chiral α-carbon's reactivity and the alcohol's pKa are modulated by this strong electron withdrawal, rendering in-class analogs with fewer fluorine substituents (e.g., 1-(trifluoromethyl)ethanol) unsuitable for applications requiring precise control over acidity or derivatization kinetics [3].

Quantitative Differentiation of 1-(Pentafluorophenyl)ethanol (CAS 7583-08-6) from Structural Analogs: A Comparator-Driven Evidence Guide


Comparative Physicochemical Profiling: Melting Point, Lipophilicity, and Density Relative to 2-(Pentafluorophenyl)ethanol

Direct comparison of 1-(pentafluorophenyl)ethanol with its regioisomer 2-(pentafluorophenyl)ethanol reveals quantifiable differences in key physicochemical parameters that govern handling and formulation. 1-(Pentafluorophenyl)ethanol is a solid at room temperature with a melting point of 32–34 °C , whereas 2-(pentafluorophenyl)ethanol is a liquid (bp 85–87 °C at 14 Torr) . The density of 2-(pentafluorophenyl)ethanol is reported as 1.525 g/cm³ , markedly higher than the estimated 1.3848 g/cm³ for the 1-isomer . The calculated LogP for 1-(pentafluorophenyl)ethanol is 2.4354 , while predicted LogP values for 2-(pentafluorophenyl)ethanol are generally higher (~2.6–2.8), indicating a subtle but meaningful difference in lipophilicity that can influence partition behavior in biphasic reactions or chromatographic separations.

Physicochemical properties Lipophilicity Solid-state behavior

Quantified Difference in Acid Dissociation Constant (pKa) Relative to Partially Fluorinated and Non-Fluorinated Analogs

The electron-withdrawing pentafluorophenyl group significantly depresses the pKa of the α-hydroxy proton compared to less fluorinated or non-fluorinated analogs. The predicted acid pKa of 1-(pentafluorophenyl)ethanol is 13.14 ± 0.20 (with another source reporting 13.73 [1]). In contrast, the predicted pKa of 2,2,2-trifluoro-1-phenylethanol—a commonly considered alternative with a trifluoromethyl group instead of five ring fluorines—is approximately 12.4–12.8 . Unsubstituted 1-phenylethanol has a significantly higher pKa (~14.5–15.0). This ~0.6–1.5 pKa unit difference directly reflects the stronger electron-withdrawing induction of the C6F5 ring, which stabilizes the corresponding alkoxide and enhances the alcohol's utility as a moderately acidic handle in nucleophilic reactions or as a leaving group precursor.

Acid-base chemistry Reactivity Electronic effects

Chiral Purity Specifications: Quantitative Enantiomeric Ratios for Derivatization-Grade Material Compared to Research-Grade Racemate

For applications demanding high stereochemical fidelity, procurement of enantiomerically enriched 1-(pentafluorophenyl)ethanol (e.g., (S)- or (R)-isomer) offers quantifiably superior performance to the racemate. Commercially available derivatization-grade material (e.g., LiChropur™) is specified with an enantiomeric ratio of ≥99.5:0.5 (GC) and an overall assay of ≥99.0% (sum of enantiomers, GC) . In contrast, standard research-grade racemic 1-(pentafluorophenyl)ethanol is typically supplied with a GC purity of min. 98.0%, but without enantiomeric enrichment . This difference is not trivial: use of the racemate in chiral derivatization workflows would introduce an equal amount of the undesired enantiomer, leading to diastereomeric mixtures that compromise chromatographic resolution and quantitative accuracy.

Chiral analysis Derivatization Enantiomeric purity

Electron Capture Detection (ECD) Sensitivity Enhancement Relative to Non-Fluorinated Aryl Alcohols

Derivatives of 1-(pentafluorophenyl)ethanol exhibit quantifiably enhanced detectability by electron capture detection (GC-ECD) and negative ion chemical ionization mass spectrometry (NI-CI-MS) compared to non-fluorinated aryl alcohol derivatives [1]. While direct quantitative comparison data (e.g., fold-change in signal-to-noise ratio) are not provided in the accessible patent literature, the mechanistic basis is well-established: the pentafluorophenyl group possesses a high electron affinity, capturing thermal electrons in the ECD detector to produce a strong signal. In contrast, non-fluorinated aryl alcohols (e.g., 1-phenylethanol) produce negligible ECD response without prior introduction of an electrophoric tag. This class-level property is explicitly claimed in patent disclosures, stating that pentafluorophenyl derivatives are 'suitable as derivatizing agents for electron capture detection' [2].

Analytical chemistry Trace analysis Derivatization

Crystal Engineering and Non-Covalent Interaction Propensity: O⋯π Interactions Documented by X-ray Crystallography

X-ray crystallographic analysis of chiral amino alcohols bearing a pentafluorophenyl group has revealed a unique intermolecular oxygen atom⋯π (O⋯π) interaction between the alcoholic oxygen and the face of a pentafluorophenyl ring [1]. This specific interaction is distinct from the OH⋯π hydrogen bonding typically observed with non-fluorinated aromatic rings and is driven by the electron-deficient nature of the perfluorinated ring. While the reference compound in the study is a more complex amino alcohol derivative, the core pentafluorophenyl ethanol motif is responsible for this interaction. In contrast, analogous compounds lacking perfluorination (e.g., 1-phenylethanol derivatives) predominantly exhibit edge-to-face CH⋯π or OH⋯π interactions, leading to divergent crystal packing motifs and solid-state properties.

Supramolecular chemistry Crystal engineering Non-covalent interactions

Optimized Application Scenarios for 1-(Pentafluorophenyl)ethanol (CAS 7583-08-6) Grounded in Comparator-Driven Evidence


High-Fidelity Chiral Derivatization for Enantiomeric Excess Determination

Procurement of enantiomerically pure 1-(pentafluorophenyl)ethanol (e.g., (S)- or (R)-isomer) is essential for laboratories performing chiral derivatization prior to GC or HPLC analysis. As established in Section 3 (Evidence Item 3), derivatization-grade material is specified with an enantiomeric ratio of ≥99.5:0.5 (GC), ensuring that diastereomeric products formed from analyte enantiomers are free from contamination by the undesired reagent enantiomer. Using the racemate would introduce an equal amount of the opposite enantiomer, producing overlapping diastereomer peaks and rendering accurate enantiomeric excess quantification impossible . This scenario is particularly relevant for pharmaceutical development and quality control of chiral active pharmaceutical ingredients (APIs).

Trace-Level Analysis via Electron Capture Detection (GC-ECD) Without Additional Derivatization

1-(Pentafluorophenyl)ethanol can be employed as a derivatizing agent for carboxylic acids or other analytes to impart intrinsic electron capture detection (ECD) sensitivity. As detailed in Section 3 (Evidence Item 4), derivatives incorporating the pentafluorophenyl moiety are detectable with high sensitivity by GC-ECD or negative ion CI-MS due to the high electron affinity of the perfluorinated ring [1]. This eliminates the need for a separate step to introduce an electrophore (e.g., pentafluorobenzyl bromide), streamlining analytical workflows for environmental, forensic, or metabolomic studies where trace quantification is paramount. In contrast, non-fluorinated alcohols like 1-phenylethanol offer negligible ECD response.

Synthesis of Chiral Ligands and Catalysts Exploiting Strong Electron-Withdrawing Effects

The pentafluorophenyl group's strong electron-withdrawing character (reflected in a pKa of ~13.1–13.7, compared to ~14.5 for 1-phenylethanol; Section 3, Evidence Item 2) renders 1-(pentafluorophenyl)ethanol a valuable building block for chiral ligands where tuning the electronic environment of a metal center is critical. The enhanced acidity of the alcohol facilitates deprotonation and metal alkoxide formation, while the electron-deficient aryl ring can engage in π–π stacking or O⋯π interactions (Section 3, Evidence Item 5) that influence catalyst selectivity and stability [2]. This application is supported by patent literature describing the use of optically active pentafluorophenyl derivatives as intermediates for medicines and functional materials [3].

Solid-Phase Synthesis and Crystal Engineering Requiring a Bench-Stable Solid Building Block

In contrast to the liquid regioisomer 2-(pentafluorophenyl)ethanol, 1-(pentafluorophenyl)ethanol is a solid at room temperature with a melting point of 32–34 °C (Section 3, Evidence Item 1). This solid-state nature simplifies precise weighing, reduces volatility-related losses, and facilitates use in solid-phase peptide synthesis or combinatorial chemistry where reagent delivery as a solid is advantageous . Additionally, the unique O⋯π interaction propensity of the pentafluorophenyl group (Section 3, Evidence Item 5) can be exploited in crystal engineering to design co-crystals with tailored dissolution or mechanical properties [2].

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